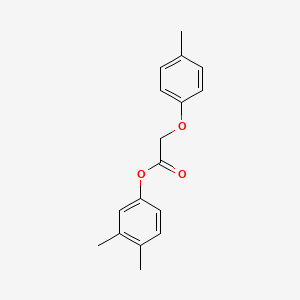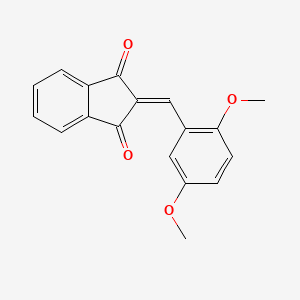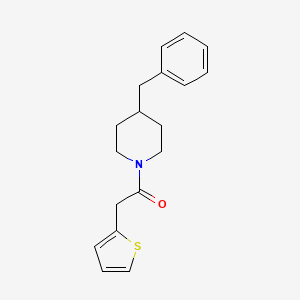![molecular formula C22H16BrN3O3 B5530122 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5530122.png)
5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section would typically introduce the significance of the compound within the context of medicinal chemistry, highlighting its relevance to the development of potential therapeutic agents. Although specific details about 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione are not available, related research emphasizes the importance of pyrimidine derivatives in pharmaceutical and chemical research due to their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, which are advantageous for creating diverse molecular structures with high efficiency and atom economy. For instance, Dehghanpour et al. (2018) describe a synthesis method using graphene oxide as a carbocatalyst for one-pot multicomponent reactions, yielding pyrido[2,3-d]pyrimidine derivatives with good yield, operational simplicity, and eco-friendly catalyst reuse (Dehghanpour, Mosslemin, & Mohebat, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic and X-ray crystallography techniques. For example, Barakat et al. (2017) utilized spectroscopic tools and X-ray single crystal diffraction to characterize the crystal structure of a related compound, revealing short intermolecular connections and atom-to-atom interactions percentages (Barakat et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds focuses on their reactivity and potential for further derivatization. Ghashang et al. (2017) describe using nano Fe2O3@SiO2–SO3H as a catalyst for multicomponent reactions to produce indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, highlighting the influence of solvent on product selectivity (Ghashang, Guhanathan, & Mansoor, 2017).
Physical Properties Analysis
While specific information on the physical properties of 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is not readily available, related studies often assess solubility, melting points, and thermal stability. Such properties are crucial for determining the compound's suitability for further development and application.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under various conditions, and potential for forming derivatives. Studies like those conducted by Ji et al. (2008) on multicomponent reactions in ionic liquids exemplify the exploration of conditions that favor the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering insights into the chemical behavior and versatility of these compounds (Ji et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTAPCRBYCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-phenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)


![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5530076.png)

![8-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5530091.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530114.png)


![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5530143.png)
![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)